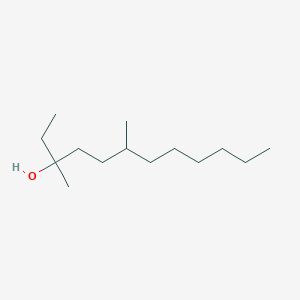
3-Dodecanol, 3,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Dodecanol, 3,6-dimethyl-: is an organic compound with the molecular formula C14H30O . It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of a dodecane chain, with additional methyl groups at the 3rd and 6th positions. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dodecanol, 3,6-dimethyl- can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 3-Dodecanone, 3,6-dimethyl-, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of 3-Dodecanol, 3,6-dimethyl- may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Dodecanol, 3,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 3-Dodecanone, 3,6-dimethyl-, using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the reduction of the corresponding ketone yields 3-Dodecanol, 3,6-dimethyl-.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or diethyl ether.
Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.
Major Products Formed:
Oxidation: 3-Dodecanone, 3,6-dimethyl-.
Reduction: 3-Dodecanol, 3,6-dimethyl-.
Substitution: 3-Dodecyl chloride, 3,6-dimethyl-.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Dodecanol, 3,6-dimethyl- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of surfactants and emulsifiers .
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
Medicine: The compound’s potential antioxidant properties are being explored for therapeutic applications. It may be used in formulations aimed at reducing oxidative stress in biological systems .
Industry: 3-Dodecanol, 3,6-dimethyl- is utilized in the production of lubricants, plasticizers, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of 3-Dodecanol, 3,6-dimethyl- involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to form hydrogen bonds with biological molecules, affecting their structure and function. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Dodecan-3-ol: A secondary alcohol with a similar structure but without the additional methyl groups.
3-Dodecanone: The corresponding ketone of 3-Dodecanol, 3,6-dimethyl-.
Dodecyl chloride: The chloride derivative of dodecanol.
Uniqueness: 3-Dodecanol, 3,6-dimethyl- stands out due to the presence of methyl groups at the 3rd and 6th positions, which influence its physical and chemical properties. These structural differences can affect its reactivity, solubility, and biological activity, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
648415-27-4 |
|---|---|
Molekularformel |
C14H30O |
Molekulargewicht |
214.39 g/mol |
IUPAC-Name |
3,6-dimethyldodecan-3-ol |
InChI |
InChI=1S/C14H30O/c1-5-7-8-9-10-13(3)11-12-14(4,15)6-2/h13,15H,5-12H2,1-4H3 |
InChI-Schlüssel |
LOGYQQMDFBIUJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)CCC(C)(CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol](/img/structure/B12603361.png)
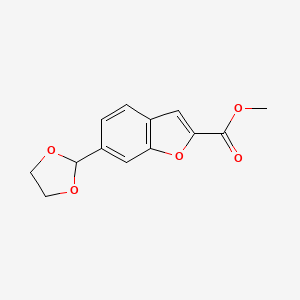
![Spiro[pyrrolidine-3,9'-[9H]xanthene], 1-butyl-](/img/structure/B12603369.png)

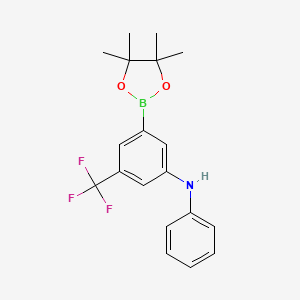
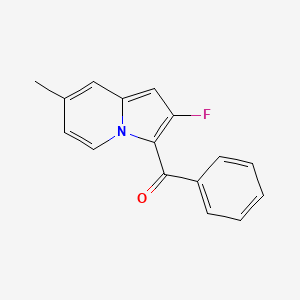
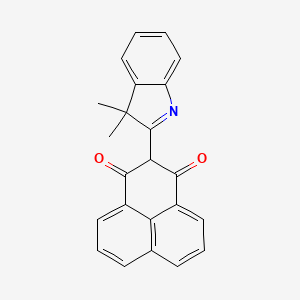

![N-([1,1'-Biphenyl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12603405.png)
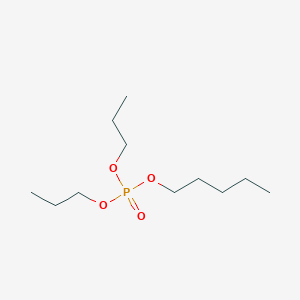
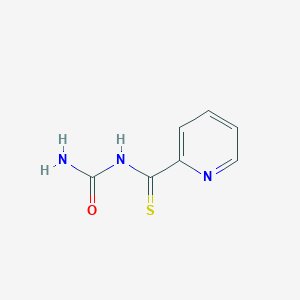
![N-[Ethoxy(phenyl)phosphoryl]-L-cysteine](/img/structure/B12603425.png)

dimethylsilane](/img/structure/B12603430.png)
